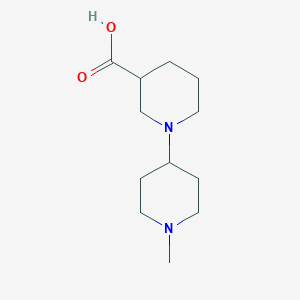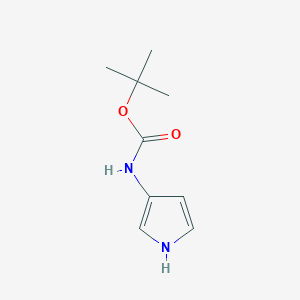
N-(2-Methoxybenzyl)pyridin-2-amine
Übersicht
Beschreibung
N-(2-Methoxybenzyl)pyridin-2-amine, also known as 2-Methoxy-N-(pyridin-2-ylmethyl)benzylamine, is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyridine and is commonly used in scientific research for its various properties.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry Laboratory Experimentation
N-(2-Methoxybenzyl)pyridin-2-amine demonstrates practical applications in organic chemistry laboratory education. A study details its use in demonstrating the reductive amination reaction, where it forms part of a three-step sequence that includes solvent-free solid-solid reactions, imine synthesis, and reduction to amine, followed by acetylation to form a solid amide. This process is performed in an open beaker and provides a hands-on learning experience for students in organic chemistry labs (Touchette, 2006).
Organometallic Chemistry
Research in organometallic chemistry explores reactions involving (Methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, including the synthesis of aminophenylcarbene complexes. This research provides insights into the reactions of methoxyphenylcarbene with various amines, leading to the formation of complex organometallic structures (Fischer, Heckl, & Werner, 1971).
Corrosion Inhibition
A study on N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, a compound structurally related to this compound, has been tested as a corrosion inhibitor for carbon steel in acidic conditions. It demonstrated high inhibition efficiency, revealing its potential as a protective agent against corrosion in industrial applications (Iroha et al., 2021).
Antibacterial Agents
N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, including compounds like this compound, have been explored for their antibacterial properties. These compounds have shown selective and potent activity against certain Gram-positive bacteria, including antibiotic-resistant strains, highlighting their potential in the development of new antibacterial agents (Wencewicz et al., 2011).
Magnetic Materials
In the field of magnetic materials, research has been conducted on Manganese(II) complexes with ligands derived from 2-aminomethylpyridine, which includes derivatives like this compound. These studies provide insights into the synthesis, structure, and magnetic properties of these complexes, contributing to the understanding of magnetic interactions in such materials (Wu et al., 2004).
Catalysis in Organic Reactions
This compound and its derivatives have been applied in catalysis. For instance, the rapid amination of methoxy pyridines with aliphatic amines using n-BuLi has been demonstrated, which highlights the potential of these compounds in facilitating efficient and rapid organic synthesis processes (Wang et al., 2019).
Antimicrobial and Antioxidant Properties
Studies have also been conducted on the antimicrobial and antioxidant properties of compounds structurally related to this compound. These studies reveal their potential in inhibiting the growth of certain bacterial strains and their high antioxidant properties, which could be significant in pharmaceutical applications (Sani et al., 2018).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-7-3-2-6-11(12)10-15-13-8-4-5-9-14-13/h2-9H,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOSYQVWITXDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654403 | |
| Record name | N-[(2-Methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856855-87-3 | |
| Record name | N-[(2-Methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




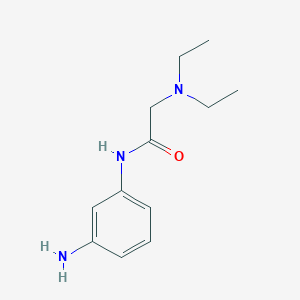
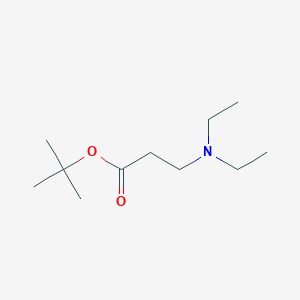
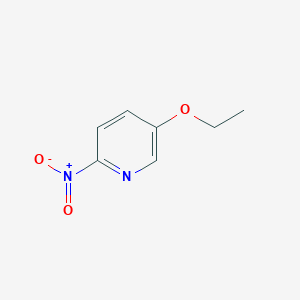

![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B3289227.png)

